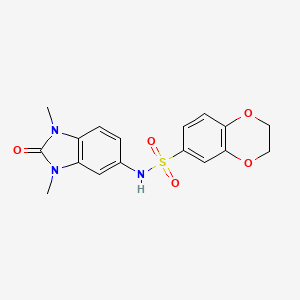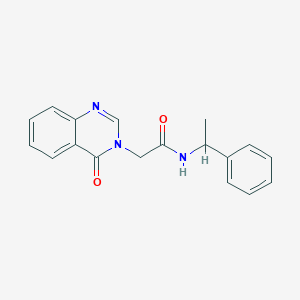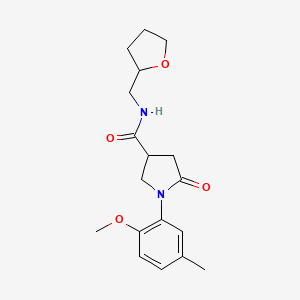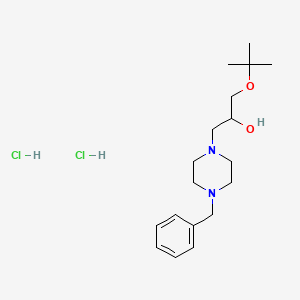![molecular formula C19H22N2OS B4440489 N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)
N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide, commonly known as NS8593, is a potent and selective modulator of small-conductance calcium-activated potassium (SK) channels. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
NS8593 selectively modulates N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide channels, which are involved in regulating neuronal excitability, synaptic transmission, and vascular tone. N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide channels are activated by calcium ions, and their activation leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. NS8593 binds to the calmodulin-binding domain of N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide channels and enhances their sensitivity to calcium ions, leading to increased channel activity and hyperpolarization.
Biochemical and Physiological Effects
NS8593 has several biochemical and physiological effects, including the enhancement of synaptic plasticity, the reduction of blood pressure, and the inhibition of cancer cell growth and migration. NS8593 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other cognitive impairments.
Avantages Et Limitations Des Expériences En Laboratoire
NS8593 has several advantages for lab experiments, including its high potency and selectivity for N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide channels, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, NS8593 also has some limitations, including its limited solubility in water and its potential off-target effects on other ion channels.
Orientations Futures
There are several future directions for research on NS8593, including the development of more potent and selective N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide channel modulators, the investigation of the therapeutic potential of NS8593 in other diseases, and the elucidation of the molecular mechanisms underlying its effects on synaptic plasticity and cognitive function. Additionally, the development of more efficient synthesis methods for NS8593 could facilitate its use in future research and clinical applications.
Applications De Recherche Scientifique
NS8593 has been extensively studied for its potential therapeutic applications in various diseases. In neurological disorders, NS8593 has been shown to enhance synaptic plasticity and improve cognitive function, making it a potential treatment for Alzheimer's disease and other cognitive impairments. In cardiovascular diseases, NS8593 has been shown to reduce blood pressure and protect against ischemia-reperfusion injury. In cancer, NS8593 has been shown to inhibit the growth and migration of cancer cells.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-6-4-5-17(13-18)20-19(22)16-9-7-15(8-10-16)14-21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNVYQHLNSDQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)





![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)


![2-[(4-methylpentanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4440484.png)
